molecular formula C22H20Cl2N2O4S B3661167 2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B3661167
M. Wt: 479.4 g/mol
InChI Key: PFYWUZVXTNLHKG-UHFFFAOYSA-N
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Description

The compound “2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a derivative of 2-(2,4-Dichlorophenoxy)acetic acid . This class of compounds are known to be promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme .


Synthesis Analysis

The synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The target products were obtained in 58–72% yield . Another method involves heating 2,4-dichlorophenoxy acetic acid with phosphorous pentachloride .


Molecular Structure Analysis

The molecular structure of the compound can be determined using various spectroscopy methods. The structure of the obtained compounds was reliably proven through 1H and 13C NMR spectroscopy data .


Chemical Reactions Analysis

The compound is involved in a series of reactions during its synthesis. For instance, the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride followed by treatment with phenacylbromides leads to the formation of imidazo [2,1-b] [1,3,4]thiadiazoles .

Mechanism of Action

The mechanism of action of these compounds is related to their ability to inhibit the COX-2 enzyme. Molecular docking studies have shown that the structures of the synthesized compounds effectively interact with the active site of COX-2 and surpass 2-(2,4-dichlorophenoxy)acetic acid in terms of the strength of the complex formed with this enzyme .

Properties

IUPAC Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O4S/c23-13-7-8-17(16(24)10-13)30-12-19(27)26-22-20(15-5-1-2-6-18(15)31-22)21(28)25-11-14-4-3-9-29-14/h3-4,7-10H,1-2,5-6,11-12H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYWUZVXTNLHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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